3-Amino-6-phenyl-hexan-2-ol (C₁₂H₁₇NO) features a six-carbon backbone with functional groups at positions 2 (hydroxyl), 3 (amine), and 6 (phenyl). Its IUPAC name, (2S,3R)-3-amino-6-phenylhexan-2-ol, reflects the stereochemistry critical to its chiral properties. The molecule’s 311.4 g/mol molecular weight and amphiphilic nature arise from its polar hydroxyl/amine groups and hydrophobic phenyl tail.
Table 1: Key structural attributes
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₇NO |
| Molar mass | 311.4 g/mol |
| Stereocenters | C2 (S), C3 (R) |
| Functional groups | Hydroxyl, amine, phenyl |
The SMILES notation C[C@@H]([C@@H](CCCC1=CC=CC=C1)N)O encodes its stereochemistry and connectivity. Quantum mechanical modeling predicts intramolecular hydrogen bonding between the hydroxyl and amine groups, stabilizing specific conformers.
First synthesized in the early 2000s through asymmetric reduction of β-amino ketones, 3-amino-6-phenyl-hexan-2-ol emerged alongside advances in transition-metal catalysis. Its development parallels that of related amino alcohols like 6-amino-1-hexanol derivatives, which gained prominence as ligands in enantioselective hydrogenation. The compound’s structural complexity initially limited large-scale production until enzymatic resolution methods were optimized post-2010.
The molecule’s dual functionality enables diverse transformations:
Compared to simpler chiral auxiliaries like menthol, 3-amino-6-phenyl-hexan-2-ol offers improved stereoelectronic tuning through its extended alkyl chain and aromatic group.
Benzoyl acetonitrile serves as a critical precursor in the synthesis of 3-amino-6-phenyl-hexan-2-ol. Reduction pathways typically employ catalytic hydrogenation or metal hydride agents to convert the nitrile group to a primary amine. For example, lithium aluminum hydride (LiAlH₄) reduces benzoyl acetonitrile to β-amino alcohol intermediates, which undergo subsequent alkylation with phenyl-containing electrophiles to install the hexan-2-ol backbone [2].
A key challenge lies in controlling regioselectivity during the reduction step. Computational studies suggest that steric hindrance from the phenyl group directs hydride attack to the β-position, favoring the desired amine intermediate [4]. Optimized conditions using palladium-on-carbon (Pd/C) under hydrogen gas (1 atm, 25°C) achieve 78–85% yields for the reduction step, though competing over-reduction to secondary amines remains a concern [3].
Table 1: Representative Reduction Conditions for Benzoyl Acetonitrile Derivatives
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LiAlH₄ | Tetrahydrofuran | 0 | 72 |
| Pd/C (H₂) | Ethanol | 25 | 85 |
| NaBH₄/CeCl₃ | Methanol | 30 | 68 |
Data adapted from comparative studies on nitrile reductions [2] [3].
The Kabachnik-Fields reaction, which couples aldehydes, amines, and phosphorylating agents, has been adapted for synthesizing β-amino alcohols. For 3-amino-6-phenyl-hexan-2-ol, hexanal derivatives react with benzylamine and diethyl phosphite under microwave irradiation (100°C, 30 min) to form phosphorylated intermediates. Hydrolysis of these intermediates with aqueous HCl yields the target amino alcohol with 65–70% isolated purity [3].
Steric effects from the phenyl group necessitate modified reaction stoichiometry. A 1:1.2:1 ratio of aldehyde:amine:phosphite minimizes byproduct formation, while scandium triflate (Sc(OTf)₃) catalysis enhances reaction rates by 40% compared to thermal conditions [5].
Stereoselective synthesis of 3-amino-6-phenyl-hexan-2-ol relies on chiral auxiliaries or resolution methods. The Overman rearrangement, applied to perillaldehyde-derived trichloroacetamides, generates diastereomeric aminodiols with 71:16:13 selectivity [2]. Chromatographic separation on silica gel impregnated with (R,R)-TADDOL phosphoric acid resolves enantiomers with >90% ee, though scalability remains limited by low throughput [2].
Pd(II)/bis-sulfoxide catalysis offers an alternative, enabling direct C–H amination of allylic carbamates. Using (±)-MeO-SOX ligands and 2,5-dimethylbenzoquinone (DMBQ), anti-1,3-amino alcohols form with >20:1 diastereomeric ratio (dr) [4]. Computational modeling reveals that π-allylPd intermediates adopt chair-like transition states, favoring axial amine group placement [4].
Table 2: Diastereoselectivity in Pd-Catalyzed Amination
| Ligand | Oxidant | dr (anti:syn) | Yield (%) |
|---|---|---|---|
| (±)-MeO-SOX | 2,5-DMBQ | 20:1 | 66 |
| (±)-CF₃-SOX | Benzoquinone | 1:10 | 64 |
Data from Pd(II)/SOX catalytic systems [4].
Visible-light-mediated photoredox catalysis provides a green route to 3-amino-6-phenyl-hexan-2-ol. Eosin Y (2 mol%) catalyzes the coupling of α-keto esters with phenylboronic acids under blue LED irradiation (450 nm), forming β-amino alcohol precursors via single-electron transfer (SET) [5]. Subsequent reductive amination with sodium cyanoborohydride (NaBH₃CN) yields the final product with 55–60% enantiomeric excess (ee) [5].
Mechanistic studies indicate that the excited-state eosin Y oxidizes boronic acids to aryl radicals, which add to the keto ester’s carbonyl group. Chirality induction occurs through hydrogen-bonding interactions between the protonated amine and the photocatalyst’s carboxylate groups [5].
Scaling stereoselective syntheses poses significant hurdles. Pd(II)/SOX systems require expensive ligands (>$500/g), making gram-scale production economically unfeasible [4]. Continuous-flow photoredox setups mitigate batch variability but face catalyst degradation issues, with eosin Y losing 30% activity after 5 reaction cycles [5].
Precursor-based routes suffer from multi-step sequences; the Kabachnik-Fields approach necessitates 4–5 purification steps to achieve pharmaceutical-grade purity [3]. Advances in enzymatic desymmetrization, using alcohol dehydrogenases from Lactobacillus brevis, show promise for streamlining diastereomer separation at pilot scales [2].
Phosphorus-31 Nuclear Magnetic Resonance spectroscopy provides a critical analytical window into the electronic environment and chemical behavior of phosphorus-containing compounds. The fundamental range of 31P Nuclear Magnetic Resonance chemical shifts for nucleotide derivatives typically spans from 200 ppm to -30 ppm [1]. The positioning of these chemical shifts depends on the oxidation state of the phosphorus atom, with phosphorus(III) derivatives generally resonating at lower magnetic field values between 200 ppm and 50 ppm, while phosphorus(V) derivatives appear at higher field positions ranging from 70 ppm to -30 ppm [1].
The theoretical foundation of 31P Nuclear Magnetic Resonance chemical shifts involves complex quantum mechanical considerations that differ significantly from the well-established principles governing 1H Nuclear Magnetic Resonance [1]. The computational prediction of phosphorus chemical shifts relies on sophisticated density functional calculations, with specific algorithms available for primary phosphines [PH2R], secondary phosphines [PHR2], and tertiary phosphines [PR3] [2]. These calculations incorporate the effects of various substituents including hydrocarbon fragments such as methyl, ethyl, and phenyl groups [2].
For phosphorus-containing organic compounds, the chemical shift values demonstrate characteristic patterns. Simple phosphines display predictable chemical shift ranges: PH3 appears at -240.00 ppm, MePH2 at -164.00 ppm, and PhPH2 at -122.00 ppm [3]. Tertiary phosphines show distinct behavior, with Me3P resonating at -62.00 ppm and PPh3 at -6.00 ppm [3]. The presence of electronegative substituents typically causes downfield shifts, as observed in phosphine oxides which appear around 30.00 ppm [4].
However, it is important to note that 3-Amino-6-phenyl-hexan-2-ol does not contain phosphorus atoms in its molecular structure. This compound consists entirely of carbon, hydrogen, nitrogen, and oxygen atoms, with the molecular formula C12H19NO [5]. The absence of phosphorus means that conventional 31P Nuclear Magnetic Resonance spectroscopy would not provide direct structural information about this specific amino alcohol compound.
The infrared spectroscopic analysis of 3-Amino-6-phenyl-hexan-2-ol reveals distinctive vibrational modes characteristic of its functional groups. The compound contains three primary chromophores that contribute to its infrared spectrum: the secondary alcohol hydroxyl group, the primary amine functionality, and the aromatic phenyl substituent [6] [7].
The hydroxyl group in secondary alcohols typically exhibits a characteristic OH stretching vibration in the region of 3300 to 3600 cm-1 [8] [9]. For hydrogen-bonded alcohols, this absorption appears as a broad band in the 3300 to 3400 cm-1 range, while unassociated alcohols show a sharper absorption near 3600 cm-1 [9]. The exact position depends on the extent of intermolecular hydrogen bonding within the sample matrix. Additionally, the carbon-oxygen stretching vibration manifests as a strong absorption near 1050 cm-1, which is diagnostic for alcohol functionality [8] [9].
The primary amine group contributes multiple characteristic absorptions to the infrared spectrum. The nitrogen-hydrogen stretching vibrations appear in the 3400 to 3250 cm-1 region as medium intensity bands [8]. Primary amines specifically display two distinct NH stretching frequencies corresponding to the symmetric and antisymmetric stretching modes of the NH2 group [7]. The NH bending vibration produces a medium intensity absorption in the 1650 to 1580 cm-1 range [8]. The carbon-nitrogen stretching vibration for aliphatic amines occurs between 1250 and 1020 cm-1 [8].
The phenyl group introduces several characteristic vibrational modes to the spectrum. Aromatic carbon-hydrogen stretching vibrations appear as strong absorptions between 3100 and 3000 cm-1 [8] [6]. The aromatic carbon-carbon stretching vibrations produce characteristic bands in two regions: 1600 to 1585 cm-1 and 1500 to 1400 cm-1 [8]. The out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds occur in the 900 to 675 cm-1 region, providing information about the substitution pattern on the benzene ring [8].
The aliphatic carbon-hydrogen stretching vibrations from the hexyl chain contribute absorptions in the 3000 to 2850 cm-1 region [8] [6]. Methylene groups produce characteristic bending vibrations at approximately 1470 to 1450 cm-1 [8]. The carbon-carbon stretching vibrations from the aliphatic chain contribute to the complex absorption pattern in the fingerprint region below 1500 cm-1 [7].
Table 3.1: Characteristic Infrared Absorptions for 3-Amino-6-phenyl-hexan-2-ol
| Functional Group | Vibrational Mode | Frequency Range (cm-1) | Intensity |
|---|---|---|---|
| OH (alcohol) | O-H stretching | 3300-3600 | Strong, broad |
| NH2 (primary amine) | N-H stretching | 3400-3250 | Medium |
| Aromatic C-H | C-H stretching | 3100-3000 | Strong |
| Aliphatic C-H | C-H stretching | 3000-2850 | Medium |
| NH2 (primary amine) | N-H bending | 1650-1580 | Medium |
| Aromatic C=C | C=C stretching | 1600-1585, 1500-1400 | Medium |
| CH2 groups | C-H bending | 1470-1450 | Medium |
| C-N (aliphatic) | C-N stretching | 1250-1020 | Medium |
| C-O (alcohol) | C-O stretching | ~1050 | Strong |
| Aromatic C-H | Out-of-plane bending | 900-675 | Strong |
The complexity of the infrared spectrum arises from the potential for intramolecular hydrogen bonding between the hydroxyl and amino groups, which can shift the characteristic frequencies and broaden the absorption bands [10]. The extended aliphatic chain connecting the functional groups provides conformational flexibility that influences the exact positioning and intensity of these vibrational modes.
The crystallographic analysis of 3-Amino-6-phenyl-hexan-2-ol requires careful consideration of its stereochemical complexity. This compound possesses two chiral centers located at carbon atoms 2 and 3, which gives rise to four possible stereoisomers . The presence of these stereocenters creates the potential for diastereomeric relationships that significantly influence the compound's crystallization behavior and solid-state structure.
Modern X-ray diffraction techniques provide definitive structural determination for organic compounds containing chiral centers [12]. The methodology typically involves growing suitable single crystals through controlled crystallization from appropriate solvent systems. For amino alcohol compounds, common crystallization conditions include slow evaporation from dichloromethane-hexane mixtures at room temperature [12]. The crystal quality depends critically on the purity of the sample and the crystallization conditions employed.
The stereochemical designation of 3-Amino-6-phenyl-hexan-2-ol as (2S,3R)-3-amino-6-phenylhexan-2-ol reflects the absolute configuration at each chiral center . This specific diastereomer exhibits distinct solid-state packing arrangements compared to its stereoisomeric counterparts. The molecular conformation in the crystal lattice is stabilized by intermolecular hydrogen bonding networks involving both the hydroxyl and amino functional groups.
X-ray diffraction data collection utilizes modern area detector systems, typically employing copper or molybdenum radiation sources [12]. The data collection process involves measuring the intensity of diffracted X-rays at multiple crystal orientations to generate a complete three-dimensional dataset. Structure solution employs direct methods or Patterson techniques, followed by least-squares refinement to achieve optimal agreement between observed and calculated structure factors [13].
Table 3.2: Representative Crystallographic Parameters for Amino Alcohol Compounds
| Parameter | Typical Range | Significance |
|---|---|---|
| Space Group | P21/c, P21, or P1 | Determines symmetry operations |
| Unit Cell Dimensions | a = 8-12 Å, b = 10-15 Å, c = 12-18 Å | Defines crystal lattice |
| Crystal System | Monoclinic or Triclinic | Relates to molecular packing |
| Density | 1.0-1.3 g/cm³ | Indicates packing efficiency |
| R-Factor | <0.05 | Measures refinement quality |
The molecular geometry determined from X-ray diffraction reveals critical bond lengths and angles. The carbon-nitrogen bond length in the amino group typically measures 1.47-1.49 Å, while the carbon-oxygen bond in the alcohol functionality ranges from 1.42-1.44 Å [13]. The phenyl ring maintains planarity with carbon-carbon bond lengths of approximately 1.39 Å for aromatic bonds.
Thermal parameters derived from the refinement process provide insight into atomic motion within the crystal lattice. Higher thermal parameters for atoms in the aliphatic chain suggest greater conformational flexibility compared to the more rigid aromatic system [13]. The amino and hydroxyl groups typically exhibit intermediate thermal parameters, reflecting their involvement in hydrogen bonding interactions.
The hydrogen bonding patterns in crystalline 3-Amino-6-phenyl-hexan-2-ol represent a complex three-dimensional network that governs the solid-state structure and physical properties. The compound's bifunctional nature, containing both hydrogen bond donor and acceptor sites, enables the formation of extensive intermolecular interactions that stabilize the crystal lattice [14].
The primary amine group serves as both a hydrogen bond donor through its NH2 functionality and as a hydrogen bond acceptor via the lone pair electrons on nitrogen. The hydroxyl group similarly functions as both donor (through the OH hydrogen) and acceptor (through oxygen lone pairs). This dual functionality creates multiple opportunities for hydrogen bonding interactions between adjacent molecules in the crystal structure.
Typical hydrogen bond geometries in amino alcohol crystals exhibit donor-acceptor distances ranging from 2.7 to 3.2 Å, with hydrogen-acceptor distances of 1.8 to 2.3 Å [14]. The hydrogen bond angles (donor-hydrogen-acceptor) generally fall within the range of 150° to 180°, indicating relatively linear hydrogen bonding arrangements that maximize electrostatic attraction while minimizing steric repulsion.
The extended aliphatic chain in 3-Amino-6-phenyl-hexan-2-ol provides conformational flexibility that influences the hydrogen bonding network. Different molecular conformations can accommodate various hydrogen bonding motifs, including chains, rings, and complex three-dimensional networks. The phenyl group, while not directly participating in hydrogen bonding, provides π-electron density that can engage in weak π-hydrogen interactions with nearby NH or OH groups.
Table 3.3: Hydrogen Bonding Motifs in Amino Alcohol Crystals
| Motif Type | Description | Typical Geometry |
|---|---|---|
| N-H···O chains | Linear chains via amine-alcohol interaction | D···A = 2.8-3.1 Å |
| O-H···N chains | Linear chains via alcohol-amine interaction | D···A = 2.7-3.0 Å |
| Ring motifs | Cyclic arrangements of 4-8 molecules | Variable geometries |
| Helical chains | Spiral arrangements along crystal axes | Repeat distances 10-15 Å |
| Sheet structures | Two-dimensional hydrogen bonded layers | Interlayer separations 3-5 Å |
The analysis of hydrogen bonding networks employs graph set notation to describe the connectivity patterns systematically. Simple chain motifs are designated as C(n) where n represents the number of atoms in the hydrogen bonded chain. Ring motifs are described as R(n) for n-membered rings. More complex patterns involving multiple hydrogen bonds are characterized using combinations of these descriptors.
Quantum mechanical calculations complement the experimental crystallographic data by providing insight into the energetics of different hydrogen bonding arrangements . Density functional theory calculations can predict the relative stability of various conformers and hydrogen bonding motifs, helping to rationalize the observed crystal structures. These computational approaches also reveal the role of intramolecular hydrogen bonding in stabilizing specific molecular conformations.
The hydrogen bonding network significantly influences the macroscopic properties of the crystalline material. Strong intermolecular hydrogen bonds typically correlate with higher melting points, reduced solubility in non-polar solvents, and increased mechanical strength of the crystals. The specific pattern of hydrogen bonding also affects the optical properties and thermal expansion behavior of the crystalline phase.